(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

CAS No.: 959581-98-7

Cat. No.: VC1995931

Molecular Formula: C13H19NO4

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959581-98-7 |

|---|---|

| Molecular Formula | C13H19NO4 |

| Molecular Weight | 253.29 g/mol |

| IUPAC Name | (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H19NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,15,16)/t9-,10+/m1/s1 |

| Standard InChI Key | DMBBSZBBZZUEMF-ZJUUUORDSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC#C |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC#C |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC#C |

Introduction

Chemical Structure and Identification

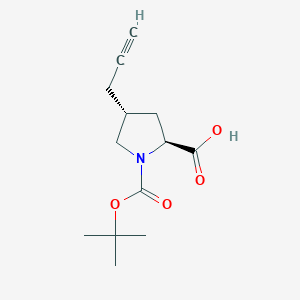

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid contains several key structural features that define its chemical behavior. The core structure consists of a pyrrolidine ring with a carboxylic acid group at the 2-position and a propynyl group at the 4-position. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group. The stereochemistry of the molecule is critical, with the 2S configuration at the carboxylic acid position and the 4R configuration at the propynyl group position .

This compound is identified by various names in scientific literature, with the most common synonyms being:

| Synonyms |

|---|

| Boc-(R)-4-(2-propynyl)-L-proline |

| Boc-(R)-4-propargyl-L-proline |

| (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid |

| (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpyrrolidine-2-carboxylic acid |

| 1,2-Pyrrolidinedicarboxylic acid, 4-(2-propyn-1-yl)-, 1-(1,1-dimethylethyl) ester, (2S,4R)- |

The compound is registered with CAS number 959581-98-7, which serves as its unique identifier in chemical databases and literature .

Physical and Chemical Properties

The physical and chemical properties of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid are essential for understanding its behavior in various chemical reactions and for proper handling in laboratory settings. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 959581-98-7 |

| Molecular Formula | C13H19NO4 |

| Molecular Weight | 253.29 g/mol |

| Physical State | Solid (lumps) |

| Melting Point | 95-97°C |

| Optical Activity | [α]/D -34.0±2°, c = 1% in ethanol |

| Recommended Storage Temperature | 2-8°C |

| Water Hazard Class (WGK Germany) | 3 (high hazard to waters) |

The compound exhibits a specific optical rotation, which is a critical property for chiral compounds used in asymmetric synthesis. The negative optical rotation value of [α]/D -34.0±2° (measured as a 1% solution in ethanol) confirms its specific stereochemical configuration .

The molecular structure contains several reactive functional groups, including:

-

A carboxylic acid group capable of forming esters, amides, and other derivatives

-

A terminal alkyne in the propynyl side chain, which can participate in addition reactions and click chemistry

-

A Boc-protected nitrogen, which can be selectively deprotected under acidic conditions

These functional groups contribute to the compound's versatility in organic synthesis, allowing for various transformations and applications.

Synthesis Methods

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis routes that require careful control of reaction conditions to ensure high yields and stereochemical purity. While the search results don't provide a complete synthetic protocol specifically for this compound, they offer insights into general approaches for synthesizing similar 4-substituted proline derivatives.

General Synthetic Approaches

Based on the literature for similar compounds, several synthetic strategies can be envisioned:

-

Starting from 4-Hydroxyproline: A common approach involves using Boc-protected 4-hydroxyproline (Boc-Hyp-OH) as a starting material. The hydroxyl group can be converted to a better leaving group (such as a mesylate or tosylate), followed by nucleophilic substitution with a propargyl nucleophile .

-

Stereochemical Inversion: For compounds with specific stereochemistry like (2S,4R), a synthetic route might involve stereochemical inversion. As described for similar compounds, "the protected 4R-hydroxyproline is subjected to Mitsunobu reaction with 4-nitrobenzoic acid to invert the stereochemistry, followed by azidolysis" . This approach could be adapted to introduce the propynyl group with the desired stereochemistry.

-

Via 4-Oxoproline Intermediates: Another approach might utilize 4-oxoproline derivatives as intermediates. As noted in the literature, "4-Oxoproline has been used by several groups as starting material to access 3-substituted prolines" . A similar strategy could be adapted for introducing substituents at the 4-position.

The synthesis typically requires precise control of reaction conditions (temperature, solvent choice, and reaction time) to ensure high yields and the desired stereochemical outcome. The protection of the amino group with the Boc group is crucial for controlling the reactivity during the synthesis and for applications in peptide chemistry.

Applications in Organic and Peptide Chemistry

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid serves as a valuable chiral reagent in organic synthesis with diverse applications in multiple fields of chemistry.

Peptide Synthesis

The compound functions as an important building block in peptide synthesis, where it can be incorporated as a non-natural amino acid residue . The Boc protecting group on the nitrogen is particularly valuable in peptide chemistry, as it can be selectively removed under acidic conditions without affecting other functional groups. This orthogonal protection strategy allows for controlled peptide elongation in solid-phase peptide synthesis.

When incorporated into peptides, this modified proline can:

-

Influence the secondary structure due to the rigid pyrrolidine ring

-

Introduce a reactive alkyne handle for further modifications

-

Potentially enhance the metabolic stability of peptides by introducing an unnatural amino acid

Click Chemistry Applications

One of the most significant applications of this compound lies in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The terminal alkyne in the propynyl side chain serves as a reactive site for these transformations .

Click chemistry provides a means to:

-

Attach various functional groups or biomolecules to peptides containing this modified proline

-

Create bioconjugates with potential applications in drug delivery and imaging

-

Synthesize complex molecular architectures with precise spatial control

The reaction type suitability of this compound specifically includes "Boc solid-phase peptide synthesis" and "click chemistry" according to commercial product information .

Structural and Conformational Properties

The stereochemistry of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid plays a crucial role in its conformational properties and, consequently, its applications in molecular design and synthesis.

Conformational Analysis

| Supplier | Product Number | Product Name | Packaging | Price | Purity |

|---|---|---|---|---|---|

| Sigma-Aldrich | 711977 | Boc-(R)-4-(2-propynyl)-L-proline | 100mg | $314 | ≥96% |

| TRC | B809270 | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylicAcid | 10mg | $70 | Not specified |

| TRC | B809270 | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylicAcid | 100mg | $435 | Not specified |

The relatively high price of this compound reflects its specialized nature and the complexity involved in its synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume